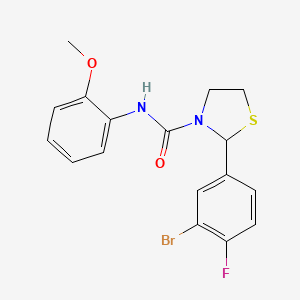

2-(3-bromo-4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazolidine-3-carboxamide

Beschreibung

This compound features a 1,3-thiazolidine core substituted with a 3-bromo-4-fluorophenyl group at position 2 and a 2-methoxyphenyl carboxamide at position 2. The 2-methoxyphenyl group introduces steric and electronic effects, which may influence molecular conformation and target interactions.

Eigenschaften

IUPAC Name |

2-(3-bromo-4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFN2O2S/c1-23-15-5-3-2-4-14(15)20-17(22)21-8-9-24-16(21)11-6-7-13(19)12(18)10-11/h2-7,10,16H,8-9H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDHZDLQNGRGID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCSC2C3=CC(=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazolidine-3-carboxamide typically involves the following steps:

Formation of the thiazolidine ring: This can be achieved by reacting a suitable thiol with an α-haloamide under basic conditions.

Introduction of the bromo and fluoro substituents: This step involves the bromination and fluorination of the phenyl ring using appropriate reagents such as bromine and a fluorinating agent.

Coupling with the methoxyphenyl group: This can be done through a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and inflammatory conditions.

Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which 2-(3-bromo-4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazolidine-3-carboxamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Thiazolidine Derivatives

- N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide () Core Structure: 4-Oxo-1,3-thiazolidine vs. non-oxo thiazolidine in the target compound. Substituents: 4-Bromophenyl (electron-withdrawing) vs. 3-bromo-4-fluorophenyl (enhanced electron withdrawal and steric bulk). The pyridine-3-carboxamide in may engage in π-π stacking, whereas the 2-methoxyphenyl group in the target compound offers ortho-substitution effects. Biological Implications: The oxo group in could improve metabolic stability but reduce conformational flexibility compared to the target compound .

Comparison with Benzothiazole Derivatives ()

- Example : N-(6-Bromobenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide

- Core Structure : Benzothiazole (fused aromatic system) vs. thiazolidine (saturated five-membered ring). Benzothiazoles are more planar, favoring intercalation with biomolecular targets.

- Substituents : Both compounds feature a 2-methoxyphenyl group, but ’s acetamide linker vs. the target’s direct carboxamide linkage. The acetamide may increase solubility but reduce target specificity.

- Pharmacological Profile : Benzothiazoles are associated with kinase inhibition, whereas thiazolidines are explored for antimicrobial or anti-inflammatory applications .

Comparison with 1,2,5-Oxadiazole Derivatives ()

- Example: (Z)-N-(3-bromo-4-fluorophenyl)-N'-hydroxy-4-(2-(sulfamoylamino)ethylamino)-1,2,5-oxadiazole-3-carboxamidine Core Structure: 1,2,5-Oxadiazole (oxygen and nitrogen heteroatoms) vs. sulfur-containing thiazolidine. Oxadiazoles are more polar, enhancing aqueous solubility. The target compound lacks these groups but compensates with lipophilic aromatic substituents. Therapeutic Potential: Oxadiazoles are common in antiviral agents, while thiazolidines are studied for metabolic disorders .

Comparison with Thiazole Derivatives ()

- Example: 3-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide Core Structure: Simple thiazole (unsaturated) vs. saturated thiazolidine. Thiazoles are more rigid and aromatic, favoring DNA intercalation. Applications: Thiazoles are prevalent in antifungal agents, whereas thiazolidines may target enzymes like PPAR-γ .

Data Table: Key Comparisons

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a 3-bromo-4-fluorophenyl-thiazolidine precursor with 2-methoxyphenyl isocyanate, analogous to methods in .

- Biological Activity: The dual bromo/fluoro substitution may enhance target affinity compared to mono-halogenated analogs (e.g., ). The 2-methoxyphenyl group’s ortho-substitution could reduce metabolic degradation compared to para-substituted derivatives.

- Stability: The absence of an oxo group (vs.

Biologische Aktivität

The compound 2-(3-bromo-4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazolidine-3-carboxamide is a member of the thiazolidine class, which has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings, highlighting the biological activity of this compound through case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 353.19 g/mol. The presence of the thiazolidine ring is crucial for its biological activity, as it interacts with various biological targets.

Anticancer Properties

Thiazolidine derivatives have been extensively studied for their anticancer potential. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that thiazole-containing compounds showed IC50 values in the range of 1.61 to 1.98 µg/mL against Jurkat and A-431 cell lines, suggesting that the thiazolidine framework contributes to their anticancer efficacy .

Antimicrobial Activity

The antimicrobial properties of thiazolidine derivatives have also been documented. In vitro studies have shown that similar compounds possess minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that modifications in the thiazolidine structure can enhance antimicrobial potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that electron-withdrawing groups (like bromine and fluorine) on the phenyl rings significantly enhance biological activity. The presence of methoxy and carboxamide groups is also essential for maintaining activity across different biological assays .

Case Studies

- Anticancer Evaluation : A series of thiazolidine derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated that compounds with specific substitutions on the phenyl rings exhibited enhanced activity compared to standard treatments like doxorubicin .

- Antimicrobial Assessment : Another study focused on the antimicrobial activity of thiazolidine derivatives, showcasing their effectiveness against Gram-positive and Gram-negative bacteria. The derivatives demonstrated significant antibacterial effects with low toxicity profiles, indicating their potential as therapeutic agents .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.